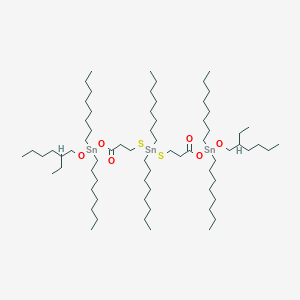
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide is a chemical compound with a complex structure that includes chlorine, nitrogen, oxygen, and sulfur atoms
Vorbereitungsmethoden
The synthesis of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide typically involves multiple steps. One common method includes the reaction of 5,7-dichloro-2,1-benzisothiazole with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and purity of the product. Industrial production methods may involve large-scale reactors and optimized reaction conditions to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
N-(5,7-Dichloro-2,1-benzisothiazol-3-yl)acetamide can be compared with other similar compounds, such as:
2,2-Dichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide: This compound has a similar structure but with different substituents, leading to different chemical properties and applications.
N-ethyl-5,7-dimethoxy-2,1-benzisothiazol-3-amine: This compound has different functional groups, resulting in unique biological activities and uses.
The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for various applications.
Eigenschaften
CAS-Nummer |
67019-32-3 |
|---|---|
Molekularformel |
C9H6Cl2N2OS |
Molekulargewicht |
261.13 g/mol |
IUPAC-Name |
N-(5,7-dichloro-2,1-benzothiazol-3-yl)acetamide |
InChI |
InChI=1S/C9H6Cl2N2OS/c1-4(14)12-9-6-2-5(10)3-7(11)8(6)13-15-9/h2-3H,1H3,(H,12,14) |
InChI-Schlüssel |
WYUCDVXYCQOKMM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=C2C=C(C=C(C2=NS1)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















